molecular formula C17H13NO3S B11331642 N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11331642
M. Wt: 311.4 g/mol
InChI Key: OEHKCMGRTKNYKL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a methoxyphenyl group, an isothiochromene core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with a suitable thiochromene derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to amide formation using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like halides, amines, thiols

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in therapeutic outcomes .

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as:

  • N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-carboxylate
  • N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-sulfonamide
  • N-(3-methoxyphenyl)-1-oxo-1H-isothiochromene-3-thioamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of different functional groups can influence the compound’s solubility, stability, and interaction with biological targets, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C17H13NO3S/c1-21-13-7-4-6-12(10-13)18-16(19)15-9-11-5-2-3-8-14(11)17(20)22-15/h2-10H,1H3,(H,18,19)

InChI Key

OEHKCMGRTKNYKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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